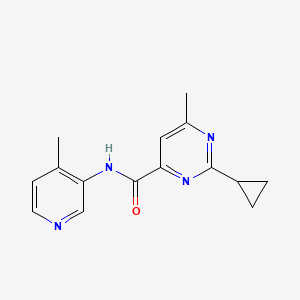

N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

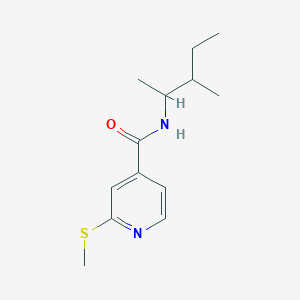

N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that likely exhibits a range of biological activities due to the presence of a thiadiazole ring, a common feature in molecules with potential pharmacological properties. The fluorobenzyl and o-tolyl groups suggest the molecule could interact with various biological targets through different mechanisms, such as hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize various heterocyclic derivatives, including those with thiophene and thiazole rings . Similarly, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized using C-C coupling methodology in the presence of Pd(0) . These methods could potentially be adapted for the synthesis of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing that molecules with thiadiazole rings can adopt a 'V' shape, with angles between aromatic planes around 84° . This conformation could influence the biological activity of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide by affecting its ability to fit into the binding sites of target proteins.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with a focus on their potential as kinase inhibitors. For example, N-benzyl substituted acetamide derivatives containing a thiazole ring were synthesized and evaluated for their Src kinase inhibitory activities . Given the structural similarities, N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide might also be expected to exhibit kinase inhibitory activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized using various techniques such as GC-MS, NMR, and IR spectroscopy . These methods could be employed to determine the properties of N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, such as solubility, stability, and reactivity, which are crucial for understanding its behavior in biological systems.

科学的研究の応用

Anticancer Applications

Several studies have synthesized and evaluated derivatives of the mentioned compound for their anticancer activities. For instance, derivatives have shown potent cytotoxic effects against different cancer cell lines, including breast cancer. Molecular modeling and DFT calculations have been used to study the structural and spectral features, indicating that specific derivatives presented powerful cytotoxic results against breast cancer cell lines, comparable to standard drugs like 5-fluorouracil (Sraa Abu-Melha, 2021). Another study highlighted the synthesis of novel 1,3,4-thiadiazole derivatives, with certain compounds displaying promising cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents (Ulviye Acar Çevik et al., 2020).

Anticonvulsant Applications

Research into the anticonvulsant activities of related compounds has also been documented. Compounds synthesized from similar chemical frameworks have been evaluated for their anticonvulsant activity, demonstrating potent effects in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests. These findings suggest the chemical's derivates as potential candidates for anticonvulsant drug development (Dachuan Liu et al., 2016).

Molecular Docking and Structural Analysis

Molecular docking studies have been used extensively to understand the interaction of these compounds with biological targets, such as enzymes involved in cancer progression. These studies help elucidate the mode of action at the molecular level, supporting the design of more effective anticancer and anticonvulsant agents by identifying key structural features necessary for biological activity (A. El-Azab et al., 2017).

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS2/c1-12-4-2-3-5-15(12)17-21-18(25-22-17)24-11-16(23)20-10-13-6-8-14(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRRQPUUTXLLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)

![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)

![Spiro[2.4]heptan-6-ylmethanamine](/img/structure/B2518865.png)

![1-[(3Ar,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-chloroethanone](/img/structure/B2518867.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)

![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)